7,3',4'-Trimethoxyflavone
Overview
Description
7,3’,4’-Trimethoxyflavone is a natural product found in Myroxylon peruiferum and Acacia fasciculifera . It has a molecular formula of C18H16O5 and a molecular weight of 312.3 g/mol . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one .
Molecular Structure Analysis
The molecular structure of 7,3’,4’-Trimethoxyflavone includes a chromen-4-one core with methoxy groups at the 3, 4’, and 7 positions . The InChI string for this compound is InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 .Physical and Chemical Properties Analysis
7,3’,4’-Trimethoxyflavone has a molecular weight of 312.3 g/mol and a computed XLogP3 value of 3.9 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Antifungal, Antimalarial, Antimycobacterial, and Anti-inflammatory Activities : TMF, a major polymethoxyflavone (PMF) isolated from Kaempferia parviflora, has shown antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. A study developed an isotope-labeling method for identifying TMF metabolites, indicating its metabolic pathways and potential for therapeutic applications (Lu, Sheen, Hwang, & Wei, 2012).
Anti-inflammatory and Analgesic Activity : Derivatives of flavones like 7,3',4'-trimethoxyflavone have shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated using the paw edema test with carrageenin in rats and the writhing test method in mice (Carvalho et al., 1999).
Cytotoxic and Anti-HIV Activities : Flavones including this compound derivatives have shown cytotoxic activity against various cancer cell lines and inhibitory effects on DNA topoisomerase IIα, a potential mechanism underlying their cytotoxicity. Additionally, these flavones exhibited anti-HIV-1 activity in anti-syncytium assays, indicating their potential as antiviral agents (Kongkum et al., 2012).
Reversal of Drug Resistance in Cancer : 3',4',7-Trimethoxyflavone (TMF) has shown a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2), suggesting its potential in overcoming chemotherapy resistance in cancer treatment (Tsunekawa et al., 2018).
Antitumor Activity : Flavones like this compound isolated from Artemisia argyi have been found to inhibit farnesyl protein transferase and suppress tumor growth, indicating their potential as antitumor agents (Seo et al., 2003).
Antimicrobial Activity : New flavones including this compound derivatives from Artemisia giraldii have shown antibiotic activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents (Zheng, Tan, Yang, & Liu, 1996).
Antiviral Activity Against Picornaviruses : Flavones such as Ro 09-0179, structurally related to this compound, have demonstrated potent antiviral activity, particularly against human picornaviruses like rhinoviruses and coxsackieviruses (Ishitsuka et al., 1982).
Hypoglycemic Activity : A flavone structurally similar to this compound isolated from Brickellia veronicaefolia showed significant hypoglycemic effects in both normal and diabetic mice, indicating its potential for treating diabetes (Pérez et al., 2000).
Cardioprotective Properties : Synthetic derivatives of eupatilin, such as 7‐Carboxymethyloxy‐3′,4′,5‐trimethoxy flavone (DA6034), have shown protective effects on gastric mucosa and potential in treating peptic ulcer disease. Their role in cell migration and proliferation in gastric epithelial cells highlights their therapeutic potential in gastric ulcer repair (Kim et al., 2012).
Role in Antioxidant and Neuroprotective Activities : 3-Fluorinated derivatives of 3',4',5'-trimethoxyflavone have been synthesized and evaluated for their antioxidant and neuroprotective activities, demonstrating the importance of structural modifications in enhancing biological activities (Alshammari et al., 2020).
Future Directions
Research on 7,3’,4’-Trimethoxyflavone and related compounds is ongoing. For example, a study found that 7,3’,4’-Trimethoxyflavone had a wound-healing effect through the inhibition of 15-hydroxyprostaglandin dehydrogenase . Another study integrated network pharmacology and experimental validation to elucidate the protective effect and mechanism of callicarpa nudiflora against neuroinflammation .
Mechanism of Action
Target of Action
It’s structurally related to other phenethylamine compounds, which are known to interact with various receptors in the body .
Mode of Action
Phenethylamine compounds often function by interacting with their target receptors, leading to changes in cellular signaling .
Biochemical Pathways
Phenethylamine compounds are known to influence various biochemical pathways, particularly those involving neurotransmitters .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .
Result of Action
Phenethylamine compounds can have a variety of effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other flavonoids, it may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
It’s possible that it interacts with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It’s possible that it interacts with certain transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It’s possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFZYCDPDWSYSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176921 | |
Record name | 7,3',4'-Trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22395-24-0 | |
Record name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22395-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,3',4'-Trimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,3',4'-Trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7,3',4'-trimethoxyflavone?
A1: The molecular formula of this compound is C18H16O6, and its molecular weight is 328.31 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ techniques like UV, IR, 1H NMR, 13C NMR, and MS to characterize this compound. [] These techniques provide valuable information about the compound's structure and functional groups. [, ]
Q3: What are the known biological activities of this compound?
A3: Research suggests that this compound exhibits a range of biological activities, including:
- Antiproliferative Activity: Studies have demonstrated the compound's potential to inhibit the proliferation of various cancer cell lines, including human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10). []
- Antiangiogenic Activity: this compound has shown promising results in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and suppressing tube formation, suggesting antiangiogenic potential. []
- PTP1B Inhibitory Activity: The compound exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, making it a potential target for type 2 diabetes research. []
- Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties, likely mediated through the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. [, ]
- Antioxidant Activity: The compound exhibits potent antioxidant activity, effectively scavenging DPPH free radicals and inhibiting lipid peroxidation. []
Q4: How does this compound exert its antiproliferative effects?
A4: Studies suggest that this compound induces apoptosis (programmed cell death) in cancer cells. [, ] This apoptotic induction is linked to:
- Increased ROS Production: The compound elevates reactive oxygen species (ROS) within cells, leading to oxidative stress and triggering apoptosis. []
- Modulation of Apoptotic Markers: Treatment with this compound alters the expression of apoptotic proteins like p53, Bcl-2, and Bax, shifting the balance towards apoptosis. []
- DNA Damage: The compound has shown potential in inducing DNA damage in cancer cells, further contributing to its antiproliferative effects. []
Q5: What is the mechanism of action of this compound's anti-inflammatory activity?
A5: In vitro studies indicate that this compound inhibits the activity of lipoxygenase (LOX). [] LOX is a key enzyme in the arachidonic acid pathway, responsible for producing inflammatory mediators like leukotrienes. By inhibiting LOX, this compound could potentially dampen inflammatory responses.
Q6: How does this compound interact with PTP1B?
A6: While this compound has shown PTP1B inhibitory activity, [] the specific binding interactions and mechanism of inhibition remain to be fully elucidated. Further research is needed to understand the structure-activity relationship and optimize the compound for potential therapeutic applications.
Q7: Has this compound been tested in animal models or clinical trials?
A7: While this compound has shown promising in vitro activities, limited data is available on its in vivo efficacy. More research, including animal studies and potentially clinical trials, is crucial to validate its therapeutic potential and assess safety profiles.
Q8: Are there any known drug interactions with this compound?
A8: Currently, limited information is available on specific drug interactions with this compound. Further research is needed to evaluate potential interactions, especially with medications metabolized by cytochrome P450 enzymes or those with overlapping pharmacological activities.
Q9: Does this compound interact with drug transporters?
A10: Research on similar flavonoids suggests potential interactions with drug transporters like P-glycoprotein (Pgp). For instance, this compound enhanced paclitaxel transport and cytotoxicity by inhibiting Pgp in a manner comparable to verapamil. [] Understanding these interactions is crucial for optimizing drug delivery and efficacy.
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